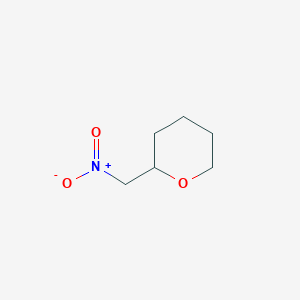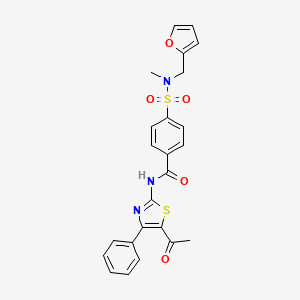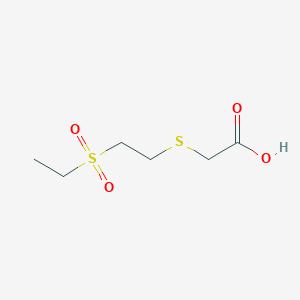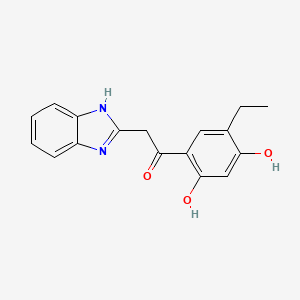![molecular formula C19H33N3O4 B2588484 Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate CAS No. 1803560-82-8](/img/structure/B2588484.png)
Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 706759-32-2. It has a molecular weight of 270.37 and its IUPAC name is tert-butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate .
Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing piperazine derivatives, revealing their potential for further chemical modification and evaluation in various biological activities. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of a related piperazine derivative, emphasizing its crystal structure, spectroscopic properties, and preliminary biological evaluation, showcasing the compound's moderate anthelmintic activity and providing a foundation for further exploration in therapeutic areas (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction studies, are crucial for understanding the compound's physical and chemical properties. Mamat et al. (2012) reported on the crystal and molecular structure of a similar piperazine-carboxylate compound, providing insights into its bond lengths, angles, and potential for forming intermolecular interactions, which are vital for designing compounds with desired properties (Mamat et al., 2012).
Biological Evaluation
The biological evaluation of piperazine derivatives, including their antibacterial and anthelmintic activities, is a significant area of interest. For example, the work by Kulkarni et al. (2016) on N-Boc piperazine derivatives demonstrated their moderate activity against microorganisms, highlighting the importance of structural modifications to enhance biological efficacy (Kulkarni et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles reported by Moskalenko and Boev (2014), showcase the potential for creating structurally complex and stereochemically defined compounds. Such methodologies are essential for developing new pharmaceuticals and materials with specific functions (Moskalenko & Boev, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUDLBLERJVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)
![N-allyl-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2588406.png)




![methyl 2-(4-ethylanilino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588418.png)


![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2588422.png)

![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)